tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Chemical Structure and Properties
The compound tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2171276-54-1) is a bicyclic amine derivative featuring:
- A [2.2.1] bicycloheptane core with two nitrogen atoms at positions 2 and 3.
- A tert-butoxycarbonyl (Boc) protecting group at position 2.
- A chlorosulfonyl (-SO₂Cl) substituent at position 4.
Its molecular formula is C₁₀H₁₇ClN₂O₄S, with a molecular weight of 296.77 g/mol . The stereochemistry (1S,4S) confers chirality, critical for interactions in pharmaceutical applications. The chlorosulfonyl group enhances electrophilic reactivity, enabling sulfonamide bond formation, while the Boc group improves solubility in organic solvents and stability during synthesis .
Key Applications
This compound serves as an intermediate in drug discovery, particularly for introducing sulfonamide moieties into target molecules. Its reactivity is leveraged in coupling reactions to modify peptides or small molecules .
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-chlorosulfonyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4S/c1-10(2,3)17-9(14)12-5-8-4-7(12)6-13(8)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLZOODZISTMKV-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a derivative of the diazabicyclo[2.2.1]heptane framework, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molar Mass : 320.78 g/mol
- CAS Number : Not specifically listed but related compounds are documented.
The compound features a chlorosulfonyl group, which is significant for its reactivity and potential interactions with biological targets.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of various derivatives of diazabicyclo[2.2.1]heptane on cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. The results indicated that certain derivatives can induce apoptosis without causing necrotic cell death, suggesting a selective action against tumor cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| CaSki | 28 |
| MDA-MB-231 | 18 |
| SK-Lu-1 | 20 |
These findings highlight the potential of diazabicyclo[2.2.1]heptane derivatives as candidates for further development in cancer therapeutics.
The mechanisms by which these compounds exert their effects include:
- Induction of Apoptosis : Studies have shown that compounds can activate caspases, leading to programmed cell death in cancer cells .
- Selectivity for Tumor Cells : The compounds exhibit greater selectivity for tumor cells compared to normal lymphocytes, minimizing collateral damage to healthy tissues .
Study 1: Antiproliferative Activity Assessment
In a study assessing the biological activity of several diazabicyclo[2.2.1]heptane derivatives, compound 9e was noted for its ability to inhibit cell proliferation effectively across multiple cancer types while preserving normal lymphocyte viability . This study utilized crystal violet staining to quantify cell viability post-treatment.
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic pathways activated by these compounds. The presence of condensed chromatin and apoptotic bodies in treated cells confirmed that apoptosis was the primary mode of cell death induced by these compounds . Immunodetection assays revealed active caspase-3 levels, further supporting the apoptotic mechanism.
Comparison with Similar Compounds
Boc-Protected Diazabicycloheptane Derivatives
Key Differences :
- The chlorosulfonyl group in the target compound increases electrophilicity compared to unsubstituted or benzyl derivatives, enabling sulfonamide synthesis .
- The unsubstituted analog (MW 198.26) is a foundational building block for further modifications, as seen in coupling reactions with pyridyl or cyclopentyl groups .
Substituent Variations on the Diazabicycloheptane Core
Functional Insights :
Bicyclo Ring Size Variations
Structural Impact :
Application-Specific Derivatives
Research Findings :
- Antidepressant analogs achieve >99.9% purity in synthesis and demonstrate nanomolar affinity for α4β2-nAChR .
- Chemokine modulators with cyclopentyl substituents show improved selectivity in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
